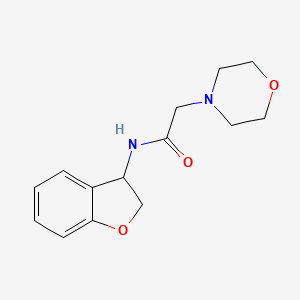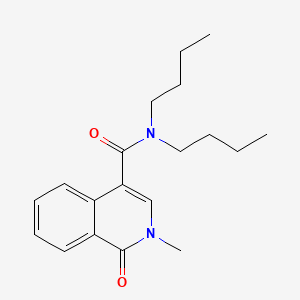
4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a brominated derivative of isobenzofuran. This compound is known for its unique chemical structure, which includes three bromine atoms and a dioxo-dihydroisobenzofuran core. It has a molecular formula of C9HBr3O5 and a molecular weight of 428.81 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid using bromine or a brominating agent such as tribromoisocyanuric acid . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4, 6, and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the dioxo-dihydroisobenzofuran core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: This compound is similar in structure but contains chlorine atoms instead of bromine.
4-Bromo-1,3-dihydroisobenzofuran: A simpler brominated derivative of isobenzofuran.
Uniqueness
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in various chemical reactions and may also contribute to its potential therapeutic properties.
Propriétés
Numéro CAS |
96680-46-5 |
|---|---|
Formule moléculaire |
C9HBr3O5 |
Poids moléculaire |
428.81 g/mol |
Nom IUPAC |
4,6,7-tribromo-1,3-dioxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9HBr3O5/c10-4-1-2(9(16)17-8(1)15)5(11)6(12)3(4)7(13)14/h(H,13,14) |
Clé InChI |
KJGIBHXOTOCBCF-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Br)C(=O)O)Br)Br)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




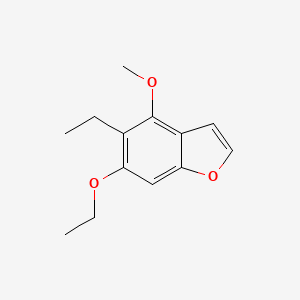
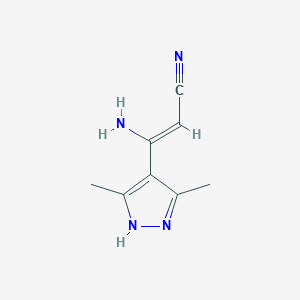
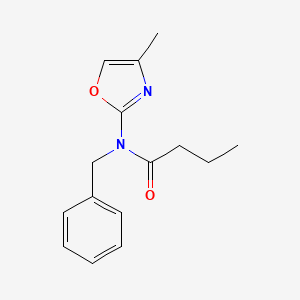

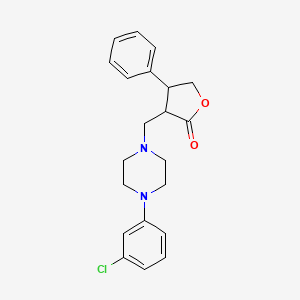
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)


![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

